![molecular formula C16H12N4OS2 B2805951 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide CAS No. 443656-51-7](/img/no-structure.png)
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .
Molecular Structure Analysis
The molecular structure of “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” are not explicitly provided in the available resources .Scientific Research Applications
- Objective : Researchers have designed, synthesized, and evaluated acetamidobenzoic acid derivatives as novel PTP1B inhibitors with therapeutic potential for Type II diabetes .
- Compound : Among the synthesized compounds, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity (IC50 value of 11.17 μM) and anti-hyperglycemic efficacy in diabetic rats .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Cancer Research
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide involves the condensation of 2-mercaptobenzothiazole with 6-aminoindazole followed by acetylation of the resulting product.", "Starting Materials": [ "2-mercaptobenzothiazole", "6-aminoindazole", "Acetic anhydride", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-mercaptobenzothiazole (1.0 equiv) and 6-aminoindazole (1.1 equiv) in chloroform and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove triethylamine hydrochloride and evaporate the solvent under reduced pressure.", "Step 3: Dissolve the resulting product in acetic anhydride (1.5 equiv) and heat the mixture at 80°C for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate solution to neutralize the excess acetic anhydride.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the crude product in methanol and add diethyl ether to precipitate the product.", "Step 8: Filter the product and dry it under vacuum to obtain 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide as a white solid." ] } | |
CAS RN |
443656-51-7 |
Molecular Formula |
C16H12N4OS2 |
Molecular Weight |
340.42 |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C16H12N4OS2/c21-15(18-11-6-5-10-8-17-20-13(10)7-11)9-22-16-19-12-3-1-2-4-14(12)23-16/h1-8H,9H2,(H,17,20)(H,18,21) |
InChI Key |
CWAXNMSUGFFZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4 |
solubility |
not available |
Origin of Product |
United States |
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